6-bromo-3-iodo-1,2-dihydroquinolin-2-one is a complex organic compound belonging to the class of dihydroquinolines, which are recognized for their diverse biological activities. This compound features a bromine atom at the 6-position and an iodine atom at the 3-position of the quinoline ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one can be traced to various synthetic methodologies that utilize starting materials such as substituted quinolines and halogenated compounds. Research indicates that derivatives of quinolin-2-one are often explored for their antibacterial and anticancer properties, making them significant in pharmaceutical development .
This compound is classified under heterocyclic compounds, specifically as a substituted quinoline derivative. Its structure includes a bicyclic aromatic system, which is characteristic of many biologically active molecules. The presence of halogen substituents (bromine and iodine) enhances its reactivity and potential interactions with biological targets.
The synthesis of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one typically involves several steps, including cyclocondensation reactions and halogenation processes. Common methods include:
For instance, a typical synthesis might start with 4-methylquinolin-2-one as a precursor. The reaction conditions often include:
Key molecular data includes:
6-bromo-3-iodo-1,2-dihydroquinolin-2-one participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
For example, nucleophilic substitution can be facilitated by using sodium azide or other nucleophiles in polar aprotic solvents under basic conditions .
The mechanism of action for compounds like 6-bromo-3-iodo-1,2-dihydroquinolin-2-one often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that similar compounds exhibit significant antibacterial activity against resistant strains of bacteria, indicating a promising therapeutic potential .
Key chemical properties include:
6-bromo-3-iodo-1,2-dihydroquinolin-2-one has potential applications in various fields:
Research continues to explore the full range of biological activities associated with this compound, highlighting its significance in drug discovery and development .
Dihydroquinolin-2-one derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity and structural resemblance to endogenous alkaloids. Early investigations identified natural quinolinone alkaloids (e.g., viridicatin) as antimicrobial agents, spurring synthetic exploration. Modern applications include kinase inhibitors targeting EGFR and VEGFR-2 for oncology, where the core’s planar structure facilitates ATP-binding site interactions [5]. The 3,4-dihydro variant (e.g., 6-bromo-1,2-dihydroquinolin-2-one, CAS 3279-90-1) enhances metabolic stability over fully aromatic quinoline by reducing oxidation susceptibility at C3-C4 [4]. Key milestones include:
Table 1: Historically Significant Dihydroquinolin-2-One Derivatives
Compound | CAS Number | Key Therapeutic Area | Molecular Formula |
---|---|---|---|
6-Bromo-3,4-dihydroquinolin-2-one | 3279-90-1 | Anti-tuberculosis intermediates | C₉H₈BrNO |
6-Iodo-3,4-dihydroquinolin-2-one | 296759-29-0 | CNS disorders | C₉H₈INO |
6-Aminoquinolin-2-one | Patent WO2018108704 | Oncology (Bcl6 inhibition) | C₉H₈N₂O |
Halogen atoms (Br, I) at C3 and C6 positions critically modulate electronic, steric, and pharmacokinetic properties:
Table 2: Impact of Halogen Position on Physicochemical Properties
Halogen Position | log P | Key Reactivity | Biological Consequence |
---|---|---|---|
C6-Bromo | 2.18 | Electrophilic substitution, metalation | Enhanced kinase inhibition, lipophilicity |
C3-Iodo | 2.76* | Pd-catalyzed cross-coupling | Access to C3-diversified libraries |
C6-Bromo/C3-Iodo | 3.20* | Sequential functionalization | Dual optimization of bioactivity & ADME |
*Estimated for 6-bromo-3-iodo-1,2-dihydroquinolin-2-one based on structural analogs [6] [9]
This dihalogenated derivative merges strategic advantages for drug discovery:
Table 3: Key Properties of 6-Bromo-3-Iodo-1,2-Dihydroquinolin-2-One
Property | Value | Significance |
---|---|---|
Molecular Weight | 333.98 g/mol | Optimal for CNS penetration (<400 g/mol) |
Halogen Reactivity | I: Pd-catalyzed coupling | Enables C3-glycosylation/amination [9] |
Br: Metalation | Permits C6-arylation/alkylation | |
Calculated log P | 3.20 | Balances solubility and membrane permeability |
Synthetic Step Count | 1–2 steps | High-yield access from commercial precursors |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1